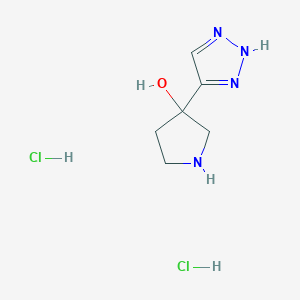

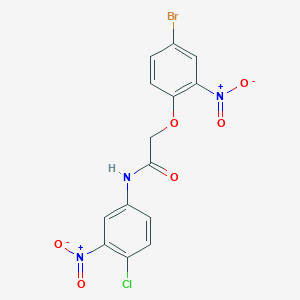

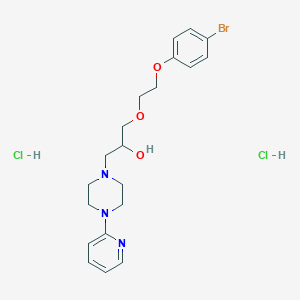

1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H28BrCl2N3O3 and its molecular weight is 509.27. The purity is usually 95%.

BenchChem offers high-quality 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Bromophenoxy)ethoxy)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

This compound is part of a class of chemicals involved in the synthesis of novel pharmaceutical agents, demonstrating a wide range of pharmacological activities. For instance, derivatives with the 3-(4-arylpiperazin-1-yl)propyl moiety, similar in structure to the compound , have shown strong antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, indicating a potential for cardiovascular disease treatment (Malawska et al., 2002).

Anticancer and Enzyme Inhibition

Another research avenue explores the synthesis and bioactivities of halogen-bearing phenolic chalcones and their corresponding bis Mannich bases. These compounds, including bromine derivatives, have been evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Although showing low inhibition potency towards certain enzyme isoforms, the development of these compounds could lead to novel anticancer drugs (Yamali et al., 2016).

Ligand Coordination Chemistry

The compound is also relevant in the study of ligand coordination chemistry, particularly with copper (II). Research has shown that Schiff-base ligands, similar in structural complexity, can form unique coordination complexes with copper, impacting properties like bromination, magnetic behavior, and nuclearity. These findings have implications for materials science and catalysis (Majumder et al., 2016).

Learning and Memory Facilitation

Moreover, derivatives synthesized from components structurally related to this compound have been investigated for their effects on learning and memory facilitation in mice, highlighting the potential for developing new neuroactive drugs (Li Ming-zhu, 2012).

Antimalarial Activity

Compounds with aryl piperazine and pyrrolidine moieties have been synthesized and tested against Plasmodium falciparum, demonstrating the importance of hydroxyl groups, a propane chain, and fluor for antiplasmodial activity. This research suggests avenues for developing new antimalarial agents (Mendoza et al., 2011).

properties

IUPAC Name |

1-[2-(4-bromophenoxy)ethoxy]-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26BrN3O3.2ClH/c21-17-4-6-19(7-5-17)27-14-13-26-16-18(25)15-23-9-11-24(12-10-23)20-3-1-2-8-22-20;;/h1-8,18,25H,9-16H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKQWPAGRUCJTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Br)O)C3=CC=CC=N3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BrCl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole](/img/structure/B2371440.png)

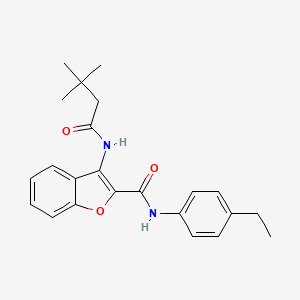

![(E)-2-cyano-N-(4-nitrophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide](/img/structure/B2371442.png)

![(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B2371443.png)

![N-(2-chlorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371445.png)

![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)

![2-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2371448.png)